4-Hydroxy-isothiochroman-7-carbonitrile

Catalog No.
S8841512
CAS No.
M.F
C10H9NOS
M. Wt
191.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-isothiochroman-7-carbonitrile

Product Name

4-Hydroxy-isothiochroman-7-carbonitrile

IUPAC Name

4-hydroxy-3,4-dihydro-1H-isothiochromene-7-carbonitrile

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

InChI

InChI=1S/C10H9NOS/c11-4-7-1-2-9-8(3-7)5-13-6-10(9)12/h1-3,10,12H,5-6H2

InChI Key

UWCQWPBFYYQDKT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CS1)C=C(C=C2)C#N)O

4-Hydroxy-isothiochroman-7-carbonitrile is an organic compound characterized by its unique structure, which includes a hydroxyl group, a thiocyclic component, and a nitrile group. Its molecular formula is C10H9NOS\text{C}_{10}\text{H}_{9}\text{N}\text{O}\text{S}, and it has a molecular weight of 191.25 g/mol. This compound features a thiocyclic ring structure that contributes to its distinctive chemical properties and potential biological activities. The presence of the hydroxyl group enhances its reactivity, making it a subject of interest in various chemical and biological research contexts.

Due to the functional groups present in its structure. The hydroxyl group can act as a nucleophile, participating in reactions such as:

  • Nucleophilic substitutions: The hydroxyl group can facilitate the substitution of halides or other electrophiles.
  • Condensation reactions: It can react with carbonyl compounds to form larger molecules through condensation.
  • Electrophilic aromatic substitution: The aromatic nature of the thiocyclic ring allows for electrophilic attacks, leading to further functionalization.

In addition, the nitrile group may participate in hydrolysis reactions under acidic or basic conditions, converting it into corresponding carboxylic acids or amides .

Research indicates that 4-Hydroxy-isothiochroman-7-carbonitrile may exhibit various biological activities. Its structural components suggest potential pharmacological properties, including:

  • Antimicrobial activity: Compounds with similar structures often show effectiveness against bacteria and fungi.
  • Antioxidant properties: The hydroxyl group may contribute to scavenging free radicals, providing protective effects against oxidative stress.
  • Cytotoxic effects: Preliminary studies suggest that this compound could have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

The synthesis of 4-Hydroxy-isothiochroman-7-carbonitrile can be achieved through several methods, including:

  • Cyclization reactions: Starting from appropriate precursors such as 2-hydroxyphenylthioacetamide and suitable nitriles under acidic or basic conditions.
  • Functional group modifications: Utilizing existing compounds with similar frameworks, where specific functional groups are introduced or modified through standard organic reactions like alkylation or acylation.
  • Multistep synthesis: Involving several reaction steps where intermediates are formed and subsequently transformed into the final product through purification processes .

4-Hydroxy-isothiochroman-7-carbonitrile has potential applications in various fields:

  • Pharmaceuticals: Its biological activities suggest potential use in drug development, particularly in antimicrobial and anticancer agents.
  • Chemical research: As a building block in organic synthesis, it can be used to create more complex molecules.
  • Material science: Its unique properties may allow for applications in developing novel materials or coatings with specific functionalities.

Interaction studies involving 4-Hydroxy-isothiochroman-7-carbonitrile focus on its binding affinities and mechanisms of action with biological targets. Investigations typically include:

  • Enzyme inhibition assays: To evaluate how this compound affects enzyme activity related to metabolic pathways.
  • Receptor binding studies: To determine its affinity for specific receptors that could mediate its biological effects.
  • Cellular uptake experiments: To assess how well the compound penetrates cell membranes and its subsequent effects on cellular functions .

Several compounds share structural similarities with 4-Hydroxy-isothiochroman-7-carbonitrile. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
4-Hydroxybenzoic acidHydroxyl group on a benzoic acid frameworkCommonly used as a preservative; less complex
Isothiocyanate derivativesContains isothiocyanate functional groupsKnown for strong biological activities; reactive
Thiochroman derivativesSimilar thiocyclic structureVarying substitution patterns affect reactivity

4-Hydroxy-isothiochroman-7-carbonitrile is unique due to its combination of the hydroxyl group, thiocyclic structure, and nitrile functionality, which together confer distinct chemical reactivity and potential therapeutic benefits not fully explored in other related compounds .

Isothiochroman derivatives have occupied a niche yet significant role in heterocyclic chemistry since the mid-20th century. The foundational work of Buu-Hoi and Xuong in 1953 first demonstrated the synthetic accessibility of isothiochroman scaffolds through cyclization of thiophenol derivatives. Over subsequent decades, structural variations incorporating oxygen, nitrogen, and cyano substituents emerged as key targets due to their pharmacological potential. The introduction of the cyano group at position 7, as seen in 4-hydroxy-isothiochroman-7-carbonitrile, represents a strategic modification aimed at enhancing both metabolic stability and hydrogen-bonding capacity.

Recent patent literature reveals a surge in interest for isothiochroman-based α2-adrenoceptor agonists, with IL234663B (2014) disclosing derivatives exhibiting sedative and analgesic properties. These developments underscore the scaffold’s versatility in addressing unmet medical needs while maintaining favorable safety profiles compared to traditional opioid analgesics.

Significance of Hydroxy and Cyano Functional Groups in Heterocyclic Systems

The 4-hydroxy and 7-cyano substituents confer distinct physicochemical properties to the isothiochroman core:

PropertyHydroxy Group ContributionCyano Group Contribution
SolubilityEnhances water solubility via H-bondingReduces solubility in polar solvents
ReactivityParticipates in O-glycosylationActs as electron-withdrawing group
Metabolic StabilitySusceptible to glucuronidationResists oxidative metabolism
Pharmacophore PotentialH-bond donor in target engagementπ-Stacking interactions with aromatics

Table 1: Functional group contributions to molecular properties

The hydroxyl group at position 4 enables participation in both intermolecular hydrogen bonding and acid-base chemistry, with predicted pKa values ranging from 8.2-9.5 based on computational models. This moderate acidity facilitates selective derivatization under mild basic conditions. Meanwhile, the cyano group’s strong electron-withdrawing nature (-I effect) polarizes the aromatic system, directing electrophilic substitution to the 5- and 8-positions in theoretical studies.

Positional Isomerism in Isothiochroman Carbonitrile Derivatives

Positional isomerism profoundly impacts the biological activity and synthetic accessibility of isothiochroman derivatives. Comparative analysis reveals:

  • 4-Hydroxy-7-cyano isomer: Exhibits optimal hydrogen-bonding geometry for α2-adrenoceptor binding, with molecular docking studies showing ΔG = -9.8 kcal/mol versus -7.2 kcal/mol for the 5-hydroxy analog
  • 6-Cyano derivatives: Demonstrate reduced thermal stability (Tdec = 145°C vs. 189°C for 7-cyano)
  • 3-Hydroxy isomers: Prone to lactone formation under acidic conditions, limiting pharmaceutical utility

The synthetic challenges associated with regioselective functionalization have driven the development of innovative catalytic methods. Palladium-mediated C-H activation strategies, as demonstrated by Seki (2013), enable direct cyanation at the 7-position with 78% yield using K4[Fe(CN)6] as the cyanide source.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

191.04048508 g/mol

Monoisotopic Mass

191.04048508 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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